molecular formula C17H19FN4OS B2859689 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide CAS No. 1170965-25-9

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide

Cat. No. B2859689
CAS RN: 1170965-25-9
M. Wt: 346.42
InChI Key: UTGZDFTVAZGEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide, also known as PEPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy.

Scientific Research Applications

Anti-Cancer Activity

Compounds structurally related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide have shown promise in anti-cancer research. For example, novel fluoro-substituted benzo[b]pyran derivatives, closely related in structural motif and synthetic pathway to the target compound, have been tested against human cancer cell lines, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This research indicates the potential of fluorine-substituted compounds in therapeutic applications against cancer.

Antimicrobial and Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized, demonstrating inhibitory activity against Mycobacterium tuberculosis GyrB ATPase, with promising compounds showing activity in vitro against Mycobacterium smegmatis and non-cytotoxicity at significant concentrations (Jeankumar et al., 2013). This research highlights the potential of thiazole-based compounds in addressing antimicrobial resistance and tuberculosis treatment.

Antiviral Activity

Research on fluoromethyl, difluoromethyl, and trifluoromethyl analogs of pyrazosulfuron-ethyl as herbicides indicates the versatility of fluoro-substituted compounds in various biological activities, including potential antiviral properties (Morimoto et al., 1990). While the primary focus of this study was on herbicidal activity, the modification of pyrazole derivatives with fluorine atoms suggests a broader applicability in designing compounds with antiviral effects.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4OS/c1-2-3-8-15(23)22(12-11-21-10-5-9-19-21)17-20-16-13(18)6-4-7-14(16)24-17/h4-7,9-10H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGZDFTVAZGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.